molecular formula C9H7BrN2 B2924789 2-Bromoquinolin-8-amine CAS No. 1312835-41-8

2-Bromoquinolin-8-amine

Cat. No. B2924789
CAS RN: 1312835-41-8
M. Wt: 223.073
InChI Key: GFLPPNSUUZWFGP-UHFFFAOYSA-N
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Description

2-Bromoquinolin-8-amine is a chemical compound with the linear formula C9H7BrN2 . It is a pale-yellow to yellow-brown solid .


Synthesis Analysis

The synthesis of quinolin-8-amines, which are isomerically related to 2-Bromoquinolin-8-amine, has been reported in the literature . The synthesis involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .


Molecular Structure Analysis

The molecular structure of 2-Bromoquinolin-8-amine is represented by the linear formula C9H7BrN2 . This indicates that the molecule consists of 9 carbon atoms, 7 hydrogen atoms, 1 bromine atom, and 2 nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving 2-Bromoquinolin-8-amine have been studied, particularly in the context of synthesizing quinolin-8-amines . The reactions can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride .


Physical And Chemical Properties Analysis

2-Bromoquinolin-8-amine is a pale-yellow to yellow-brown solid . It has a molecular weight of 223.07 .

Scientific Research Applications

Catalysis and Synthesis 2-Bromoquinolin-8-amine plays a significant role in palladium-catalyzed, auxiliary-assisted direct arylation and alkylation of sp(2) and sp(3) C-H bonds. This method employs a palladium acetate catalyst, aryl, alkyl, benzyl, or allyl halide, and inorganic base in tert-amyl alcohol or water solvent at elevated temperatures. The use of 8-aminoquinoline auxiliary for carboxylic acid β-functionalization showcases its importance in facilitating selective functionalization of complex molecules (Nadres, Santos, Shabashov, & Daugulis, 2013). Additionally, microwave-assisted amination of aryl bromides, including 5- and 8-bromoquinolines, highlights the efficiency of 2-Bromoquinolin-8-amine in synthesizing aminoquinolines under enhanced conditions, leading to improved yields for quinoline substrates (Wang, Magnin, & Hamann, 2003).

Photoremovable Protecting Groups The compound 8-Bromo-7-hydroxyquinoline (BHQ), related to 2-Bromoquinolin-8-amine, demonstrates its utility as an efficient photoremovable protecting group for physiological studies. BHQ is photolyzed by both one-photon excitation (1PE) and two-photon excitation (2PE), making it a valuable tool for the controlled release of bioactive molecules such as neurotransmitters, nucleic acids, and drugs. Its stability, water solubility, and low fluorescence enable its use alongside fluorescent biological function indicators (Zhu, Pavlos, Toscano, & Dore, 2006).

Ligand Synthesis for Catalytic Applications 2-Bromoquinolin-8-amine serves as a precursor in the synthesis of unsymmetrical pincer ligands with an 8-hydroxyquinoline core. These ligands, when coordinated to palladium(II), exhibit significant catalytic activity in amine and copper-free Sonogashira coupling reactions. This showcases the versatility of 2-Bromoquinolin-8-amine derivatives in facilitating carbon-carbon bond formation, highlighting their importance in the development of new catalytic methods (Kumar, Saleem, Mishra, & Singh, 2017).

Safety And Hazards

The safety information for 2-Bromoquinolin-8-amine includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for the study of 2-Bromoquinolin-8-amine are not mentioned in the retrieved papers, the ongoing research into the synthesis and properties of related compounds like quinolin-8-amines suggests potential avenues for further investigation .

properties

IUPAC Name

2-bromoquinolin-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-8-5-4-6-2-1-3-7(11)9(6)12-8/h1-5H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLPPNSUUZWFGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)N=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromoquinolin-8-amine

CAS RN

1312835-41-8
Record name 2-bromoquinolin-8-amine
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